

# Cross-Referencing NMR Data of Isomurrayafoline B with Published Values: A Comparative Guide

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## Compound of Interest

Compound Name: *Isomurrayafoline B*

Cat. No.: *B018881*

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For researchers, scientists, and drug development professionals, accurate structural elucidation of natural products is paramount. This guide provides a comprehensive cross-reference of the reported Nuclear Magnetic Resonance (NMR) spectroscopic data for **Isomurrayafoline B**, a carbazole alkaloid isolated from *Murraya* species. By presenting the published  $^1\text{H}$  and  $^{13}\text{C}$  NMR values in a clear, tabular format and detailing the experimental protocols, this document serves as a valuable resource for the verification and characterization of this compound.

**Isomurrayafoline B** belongs to the carbazole class of alkaloids, which are of significant interest due to their diverse biological activities. The precise assignment of their NMR signals is crucial for confirming their molecular structure and for facilitating further research into their therapeutic potential. This guide compiles and compares the NMR data from published literature to aid in this critical analytical process.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Data Comparison for Isomurrayafoline B

The following table summarizes the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift values for **Isomurrayafoline B**. This data is essential for researchers to compare their own experimental findings with established values, thereby confirming the identity and purity of their isolated or synthesized compound.

| Carbon No.         | <sup>13</sup> C Chemical Shift (δ, ppm) | <sup>1</sup> H Chemical Shift (δ, ppm),<br>Multiplicity (J in Hz) |
|--------------------|---|---|
| 1                  | 118.4                                   | 7.15 (1H, s)  |
| 2                  | 145.4                                   | -   |
| 3                  | 124.5                                   | -   |
| 4                  | 104.1                                   | 6.81 (1H, s)  |
| 4a                 | 122.2                                   | -   |
| 4b                 | 119.8                                   | -   |
| 5                  | 120.2                                   | 7.80 (1H, d, 8.1)   |
| 6                  | 119.4                                   | 7.19 (1H, t, 7.8)   |
| 7                  | 125.8                                   | 7.31 (1H, t, 8.1)   |
| 8                  | 109.8                                   | 7.10 (1H, d, 7.8)   |
| 8a                 | 139.7                                   | -   |
| 9                  | -                                       | 7.75 (1H, br s)   |
| 1'                 | 28.6                                    | 3.61 (2H, d, 7.2)   |
| 2'                 | 123.1                                   | 5.30 (1H, t, 7.2)   |
| 3'                 | 131.2                                   | -   |
| 4'                 | 25.8                                    | 1.81 (3H, s)  |
| 5'                 | 17.9                                    | 1.70 (3H, s)  |
| 3-CH <sub>3</sub>  | 16.5                                    | 2.30 (3H, s)  |
| 7-OCH <sub>3</sub> | 55.8                                    | 3.89 (3H, s)  |

Data compiled from published literature. Please refer to the original publications for complete experimental details.

## Experimental Protocols

The NMR data presented in this guide were obtained using standard NMR spectroscopic techniques as detailed in the original research publications. A general outline of the methodology is provided below.

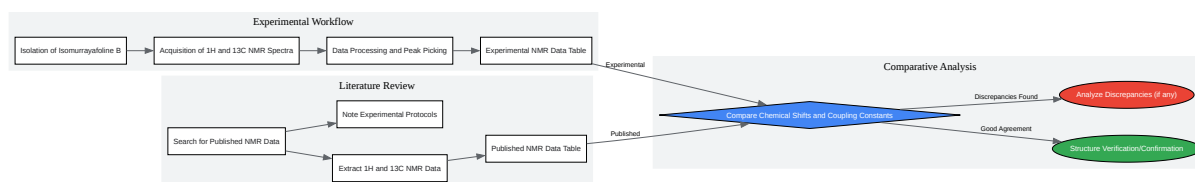
General NMR Spectroscopy Protocol:

- **Sample Preparation:** **Isomurrayafoline B** was dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ) or methanol-d<sub>4</sub> ( $\text{CD}_3\text{OD}$ ).
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at frequencies of 300 MHz or higher for proton spectra.
- **Data Acquisition:** Standard pulse sequences were used to acquire one-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.
- **Referencing:** Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Researchers should consult the specific publications for detailed information on instrumentation, acquisition parameters, and data processing techniques.

## Workflow for NMR Data Cross-Referencing

The following diagram illustrates a typical workflow for cross-referencing experimentally obtained NMR data with published values for a natural product like **Isomurrayafoline B**.



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#### *Workflow for cross-referencing NMR data.*

This systematic approach ensures a rigorous comparison of experimental data with established literature values, leading to confident structural assignment of the isolated compound. This guide serves as a foundational tool for researchers working with **Isomurrayafoline B** and other related natural products.

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